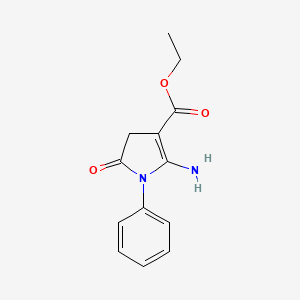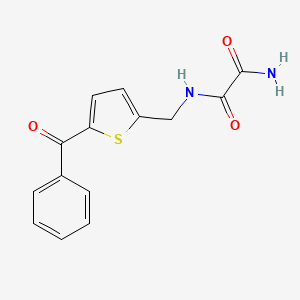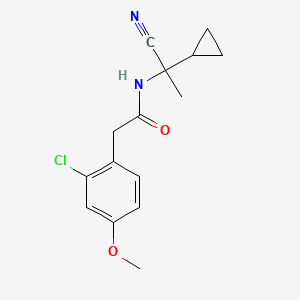
(2E)-3-(4-fluoro-2-nitrophenyl)prop-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-3-(4-fluoro-2-nitrophenyl)prop-2-enoic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. This compound is also known as 4-fluoro-2-nitrophenylacrylic acid and is a derivative of cinnamic acid. In
Applications De Recherche Scientifique
(2E)-3-(4-fluoro-2-nitrophenyl)prop-2-enoic acid has been studied extensively for its potential applications in medicinal chemistry. It has been reported to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties. In one study, the compound was found to inhibit the growth of several cancer cell lines, including breast, colon, and lung cancer cells. In another study, the compound was shown to have potent anti-inflammatory activity by inhibiting the production of inflammatory cytokines.
Mécanisme D'action
The mechanism of action of (2E)-3-(4-fluoro-2-nitrophenyl)prop-2-enoic acid is not fully understood. However, it is believed to act by inhibiting specific enzymes or signaling pathways in cells. For example, the compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. By inhibiting COX-2, (2E)-3-(4-fluoro-2-nitrophenyl)prop-2-enoic acid may reduce inflammation and pain.
Biochemical and Physiological Effects:
(2E)-3-(4-fluoro-2-nitrophenyl)prop-2-enoic acid has been shown to have several biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer properties, the compound has been reported to have antioxidant activity. It has also been shown to inhibit the growth of certain bacteria, including Staphylococcus aureus and Escherichia coli.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (2E)-3-(4-fluoro-2-nitrophenyl)prop-2-enoic acid in lab experiments is its high purity and stability. The compound can be synthesized using a simple and efficient method, and its structure can be confirmed using various analytical techniques, including nuclear magnetic resonance spectroscopy and mass spectrometry. However, one limitation of using this compound is its potential toxicity. While (2E)-3-(4-fluoro-2-nitrophenyl)prop-2-enoic acid has been shown to be safe at certain concentrations, higher doses may cause toxicity and adverse effects.
Orientations Futures
There are several future directions for research on (2E)-3-(4-fluoro-2-nitrophenyl)prop-2-enoic acid. One area of interest is the development of new derivatives of the compound with improved properties, such as increased potency or reduced toxicity. Another direction is the investigation of the compound's mechanism of action and its potential targets in cells. Additionally, the compound's potential applications in materials science, such as in the development of new polymers or coatings, could be explored. Overall, (2E)-3-(4-fluoro-2-nitrophenyl)prop-2-enoic acid is a promising compound with a wide range of potential applications, and further research is needed to fully explore its properties and potential.
Méthodes De Synthèse
The synthesis of (2E)-3-(4-fluoro-2-nitrophenyl)prop-2-enoic acid involves the reaction of 4-fluoro-2-nitrobenzaldehyde with malonic acid in the presence of a base such as potassium carbonate. The resulting product is then decarboxylated using heat to yield (2E)-3-(4-fluoro-2-nitrophenyl)prop-2-enoic acid. This synthesis method has been reported in several scientific publications and has been optimized to yield high purity and yield of the compound.
Propriétés
IUPAC Name |
(E)-3-(4-fluoro-2-nitrophenyl)prop-2-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO4/c10-7-3-1-6(2-4-9(12)13)8(5-7)11(14)15/h1-5H,(H,12,13)/b4-2+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVXINQZTGUTIDC-DUXPYHPUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)[N+](=O)[O-])C=CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1F)[N+](=O)[O-])/C=C/C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(4-fluoro-2-nitrophenyl)prop-2-enoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-butyl-4-{1-[3-(3-methylphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2855063.png)
![Ethyl 4-{[2-(4-tert-butylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]sulfonyl}benzoate](/img/structure/B2855068.png)

![N-cyclopentyl-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide](/img/structure/B2855070.png)
![4-(3-Pyrazol-1-ylbenzoyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2855071.png)
![N-([2,3'-bipyridin]-5-ylmethyl)-2,3-dihydrobenzofuran-5-sulfonamide](/img/structure/B2855072.png)
![1-[1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)azetidin-3-yl]-2-propan-2-ylbenzimidazole](/img/structure/B2855074.png)
![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-3-fluorobenzenesulfonamide](/img/structure/B2855077.png)
![N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]furan-2-carboxamide](/img/structure/B2855078.png)
![Isopropyl 2-(ethylthio)-7-methyl-4-oxo-5-phenyl-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2855079.png)

![(4-fluorophenyl)[1-methyl-4-(4-methylphenyl)tetrahydro-1H-pyrrol-3-yl]methanone](/img/structure/B2855082.png)
![5-[1-(3,4-Difluorobenzoyl)pyrrolidin-2-yl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2855084.png)
